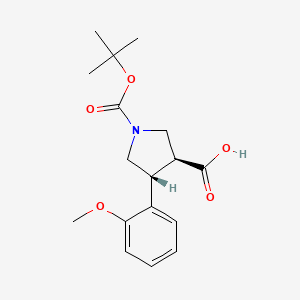

Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18265085

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO5 |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | (3S,4R)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m0/s1 |

| Standard InChI Key | HMAXDKCSXKNKKD-QWHCGFSZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 2-methoxyphenyl moiety. The Boc group protects the pyrrolidine nitrogen, enabling selective reactivity during synthetic procedures. The trans configuration refers to the spatial arrangement of the carboxylic acid and aryl substituents on the pyrrolidine ring, which occupy opposite faces . Stereochemical diversity arises from the compound’s existence as a racemic mixture of (3R,4S) and (3S,4R) enantiomers.

Physical and Chemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 463.7 ± 45.0 °C (Predicted) | |

| Density | 1.201 ± 0.06 g/cm³ | |

| pKa | 4.33 ± 0.40 | |

| Storage Temperature | 2–8°C |

The Boc group’s electron-withdrawing nature lowers the pKa of the carboxylic acid, enhancing its solubility in polar solvents . The methoxy group’s electron-donating effects influence the aryl ring’s electronic profile, impacting intermolecular interactions in catalytic processes.

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically beginning with the formation of the pyrrolidine ring. A common approach involves:

-

Ring Formation: Cyclization of γ-amino acids or ketones to generate the pyrrolidine scaffold.

-

Substitution: Introducing the 2-methoxyphenyl group via Friedel-Crafts alkylation or cross-coupling reactions.

-

Boc Protection: Treating the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Carboxylic Acid Introduction: Oxidation or hydrolysis of a precursor ester or nitrile group.

Purification is achieved through column chromatography or recrystallization, yielding >98% purity, as required for pharmaceutical intermediates.

Stereochemical Control

The trans configuration is enforced during ring closure or via post-synthetic epimerization. Chiral auxiliaries or asymmetric catalysis may resolve enantiomers, though the racemic form is often employed in early-stage drug discovery.

Pharmaceutical and Pharmacological Applications

Neurological Drug Development

The compound’s structural features align with pharmacophores targeting neurotransmitter receptors. For example, its pyrrolidine core mimics proline, a residue critical in peptide-based neuromodulators. The 2-methoxyphenyl group enhances blood-brain barrier permeability, making it valuable in central nervous system (CNS) drug candidates .

Case Study: Serotonin Receptor Modulators

Derivatives of this compound have shown affinity for 5-HT₁A and 5-HT₂A receptors, implicated in depression and anxiety. Modifying the methoxy group’s position alters receptor selectivity, demonstrating structure-activity relationship (SAR) flexibility .

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group shields the pyrrolidine nitrogen, preventing unwanted side reactions during amide bond formation. After chain assembly, the Boc group is removed with trifluoroacetic acid (TFA), revealing the amine for subsequent coupling .

Material Science and Industrial Applications

Polymer Development

The compound’s thermal stability (evidenced by its high predicted boiling point ) and functional groups make it a monomer for high-performance polymers. For instance, polyamides incorporating this moiety exhibit enhanced rigidity and solvent resistance, suitable for aerospace coatings .

Catalysis

The pyrrolidine ring’s nitrogen can coordinate metals, enabling use in asymmetric catalysis. Copper complexes of this compound catalyze enantioselective aldol reactions, producing chiral intermediates for pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume